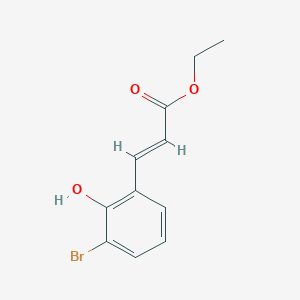
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of phenylacrylate, characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(3-bromo-2-hydroxyphenyl)acrylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(E)-3-(3-bromo-2-hydroxyphenyl)acrylic acid+ethanolacid catalyst(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反应分析
Types of Reactions
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: (E)-ethyl 3-(3-bromo-2-oxophenyl)acrylate.
Reduction: (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)propanol.
Substitution: (E)-ethyl 3-(3-azido-2-hydroxyphenyl)acrylate.
科学研究应用
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
(E)-ethyl 3-(3-chloro-2-hydroxyphenyl)acrylate: Similar structure but with a chlorine atom instead of bromine.
(E)-ethyl 3-(3-fluoro-2-hydroxyphenyl)acrylate: Contains a fluorine atom instead of bromine.
(E)-ethyl 3-(3-iodo-2-hydroxyphenyl)acrylate: Features an iodine atom in place of bromine.
Uniqueness
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
属性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
ethyl (E)-3-(3-bromo-2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-10(13)7-6-8-4-3-5-9(12)11(8)14/h3-7,14H,2H2,1H3/b7-6+ |
InChI 键 |
YASCHXJCRNDQGK-VOTSOKGWSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)O |
规范 SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,9-Trioxa-12-azadispiro[4.2.5.2]pentadecan-11-one](/img/structure/B11760038.png)
![[Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)
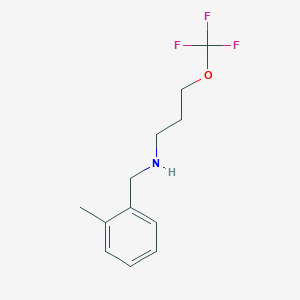
![N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B11760049.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11760050.png)
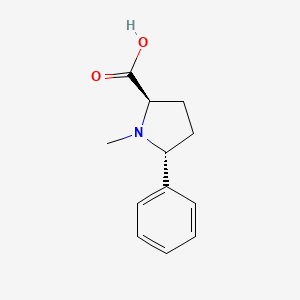
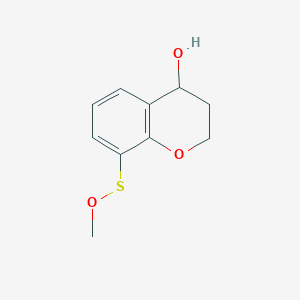
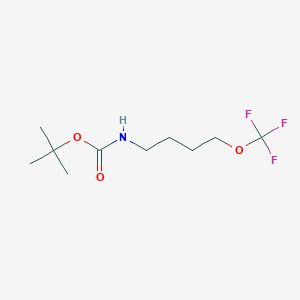
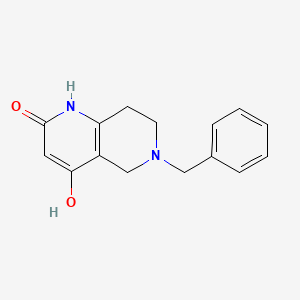
![1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11760088.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)
![2-[2-(Furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B11760100.png)
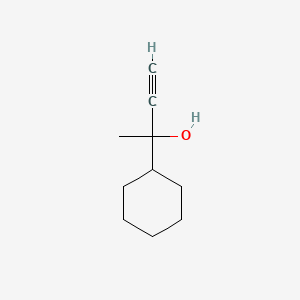
![2-Azaspiro[3.5]nonane-1,7-dione](/img/structure/B11760122.png)
